molecular formula C15H16N4OS B343328 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B343328
M. Wt: 300.4 g/mol
InChI Key: LVXUCRIVZGSKTI-UHFFFAOYSA-N
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Description

6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a pyran ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction can be carried out under solvent-free conditions, which is advantageous for green chemistry . The use of nano-eggshell/Ti (IV) as a catalyst has been reported to yield high efficiency and selectivity .

Chemical Reactions Analysis

6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other dihydropyrano[2,3-c]pyrazoles and aminopyrazoles. These compounds share similar structural features and biological activities. the presence of the 3-methyl-2-thienyl group in this compound provides unique electronic and steric properties that can enhance its biological activity and selectivity .

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

6-amino-4-(3-methylthiophen-2-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H16N4OS/c1-3-4-10-12-11(13-8(2)5-6-21-13)9(7-16)14(17)20-15(12)19-18-10/h5-6,11H,3-4,17H2,1-2H3,(H,18,19)

InChI Key

LVXUCRIVZGSKTI-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CS3)C

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CS3)C

Origin of Product

United States

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